2-(3-Propan-2-ylcyclopentyl)ethanol
Description
2-(3-Propan-2-ylcyclopentyl)ethanol is a branched alicyclic alcohol characterized by a cyclopentane ring substituted with an isopropyl group at the 3-position and an ethanol moiety at the 2-position.
Properties
CAS No. |
131172-17-3 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-(3-propan-2-ylcyclopentyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-8(2)10-4-3-9(7-10)5-6-11/h8-11H,3-7H2,1-2H3 |
InChI Key |
UDLXKMJRNXAHTN-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(C1)CCO |
Canonical SMILES |
CC(C)C1CCC(C1)CCO |
Synonyms |
Cyclopentaneethanol, 3-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic vs. Aromatic Ethanol Derivatives
Key Analog: Tyrosol and Substituted Phenylethanols ()
Tyrosol (2-[4-hydroxyphenyl]ethanol) and its derivatives share the ethanol-substituted aromatic system but differ in ring saturation and substituent positioning. highlights that substituents on the phenyl ring significantly influence biological activity. For example:
- Tyrosol (1) : 4-hydroxyphenyl group → 12% mushroom tyrosinase inhibition.
- 2-(3-Hydroxyphenyl)ethanol (2): Meta-hydroxyl → 28% inhibition.
- 2-(4-Hydroxy-3-methoxyphenyl)ethanol (4): Methoxy group → 45% inhibition.
Comparison with Target Compound: The cyclopentyl ring in 2-(3-Propan-2-ylcyclopentyl)ethanol lacks aromaticity, likely reducing π-π interactions critical for enzyme binding.
| Property | This compound | Tyrosol (1) | 2-(3-Hydroxyphenyl)ethanol (2) |
|---|---|---|---|
| Ring Type | Cyclopentane | Phenyl | Phenyl |
| Key Substituent | 3-Isopropyl | 4-Hydroxyl | 3-Hydroxyl |
| Calculated logP* | ~3.1 (estimated) | 1.1 | 1.3 |
| Tyrosinase Inhibition | Not reported | 12% | 28% |
*logP values estimated via ChemDraw software; experimental data required for validation.
Ethoxylated Alcohols with Branched Alkyl Chains ()
Key Analog: 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol This compound (CAS 9036-19-5) features a phenoxyethoxy chain and a highly branched 1,1,3,3-tetramethylbutyl group. Its structure suggests applications as a surfactant or emulsifier due to the ethoxylated chain and bulky alkyl group enhancing hydrophile-lipophile balance (HLB).
Comparison with Target Compound :
- Branching: Both compounds have branched alkyl groups (isopropyl vs.
- Polarity: The ethoxy chain in the analog increases water solubility compared to the cyclopentyl-ethanol system.
- Regulatory Status : The analog is listed under EC 618-541-1, while the target compound’s regulatory data remains unverified .
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